SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL

Übersicht

Beschreibung

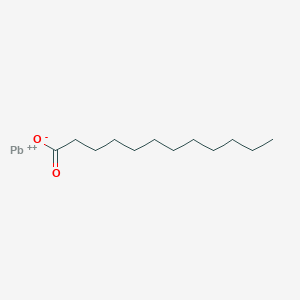

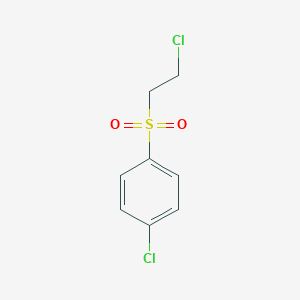

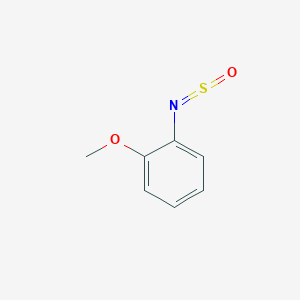

Sulfones are a class of organic compounds characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The compound "2-Chloroethyl p-chlorophenyl sulfone" is a specific type of sulfone where a chloroethyl group and a p-chlorophenyl group are attached to the sulfonyl group. This compound is of interest due to its potential applications in various chemical syntheses and its structural properties.

Synthesis Analysis

The synthesis of ethylenic sulfones, which are structurally related to 2-Chloroethyl p-chlorophenyl sulfone, can be achieved through the condensation of p-chlorophenylsulfonylacetic acid with various aryl aldehydes . Additionally, allyl 4-chlorophenyl sulfone, a compound with a similar p-chlorophenyl sulfone structure, can be synthesized and used as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution . The use of trichloroethyl (TCE) as a protecting group for sulfonates has also been demonstrated, which could be relevant for the synthesis of sulfone derivatives .

Molecular Structure Analysis

The molecular and crystal structures of related chloropropenyl sulfones have been determined by X-ray analysis, revealing π-stacking interactions between the benzene ring and the double bond . Similarly, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone has been studied using X-ray diffraction, showing that the closest molecules are paired by their chlorine atoms, forming endless ribbons of paired associates .

Chemical Reactions Analysis

Chloropropenyl sulfones, which share a similar chloroalkyl sulfone structure, readily undergo dehydrochlorination to yield stable allenyl sulfones and can also undergo alkaline hydrolysis to produce acetonyl sulfones . These reactions demonstrate the reactivity of the chloroalkyl sulfone moiety under different conditions, which could be extrapolated to the behavior of 2-Chloroethyl p-chlorophenyl sulfone.

Physical and Chemical Properties Analysis

The physical properties of oligo(ether-sulfones) with chlorophenyl endgroups have been studied, showing that the glass transition temperatures of these materials increase with molecular weight . Although not directly related to 2-Chloroethyl p-chlorophenyl sulfone, these findings provide insight into the thermal properties of sulfones with chlorophenyl groups. The sulfonation reactions of chlorophenols, which are structurally related to chlorophenyl sulfones, have been explored, indicating the influence of substituents on the distribution of sulfonic acid isomers .

Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Fate

A study by Liu and Avendaño (2013) explores the microbial degradation of polyfluoroalkyl chemicals, which shares a functional group similarity with Sulfone, 2-Chloroethyl p-Chlorophenyl. The research highlights the environmental biodegradability of such chemicals, focusing on their degradation into perfluoroalkyl carboxylic and sulfonic acids, which are of significant regulatory and toxicological concern. This study provides insight into the environmental fate and effects of these precursors and their transformation products, indicating a critical area of research for chemicals with sulfone groups (Liu & Avendaño, 2013).

Medicinal Chemistry of Sulfone Derivatives

Alam et al. (2018) review the synthesis, reactions, and medicinal importance of cyclic sulfone derivatives, offering a comprehensive overview of the applications of sulfone-containing compounds in medicinal chemistry. The study underscores the biological activities of sulfones, including their antimicrobial, anti-inflammatory, and anticancer properties. This research provides valuable information on the potential therapeutic uses of sulfone derivatives, including those related to 2-Chloroethyl p-Chlorophenyl sulfone (Alam et al., 2018).

Environmental and Health Risks of Sulfone Analogs

A review by Xiao (2017) discusses the emerging poly- and perfluoroalkyl substances (PFASs) in the aquatic environment, including sulfone analogs. This study provides a critical assessment of the distribution, environmental persistence, and health risks associated with PFASs, including sulfonates. It emphasizes the need for further research into the environmental impacts and toxicological profiles of these compounds, which is relevant to understanding the broader implications of sulfone derivatives (Xiao, 2017).

Sulfonamide Antibiotics and Patent Review

Gulcin and Taslimi (2018) provide a patent review on sulfonamide inhibitors, covering the period from 2013 to the present. The review highlights the importance of sulfonamide compounds in the development of antibiotics and their applications in treating bacterial infections. This review touches on the chemical class related to Sulfone, 2-Chloroethyl p-Chlorophenyl, illustrating the ongoing research and development in the field of sulfonamides for therapeutic purposes (Gulcin & Taslimi, 2018).

Eigenschaften

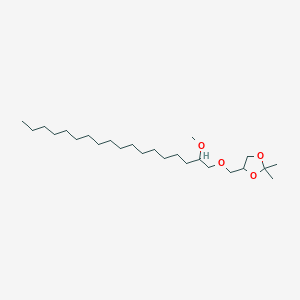

IUPAC Name |

1-chloro-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHTLXSDBXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167275 | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl 4-chlorophenyl sulfone | |

CAS RN |

16191-84-7 | |

| Record name | 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16191-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016191847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16191-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, 2-chloroethyl p-chlorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(2-chloroethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl 4-chlorophenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFY6CPD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)